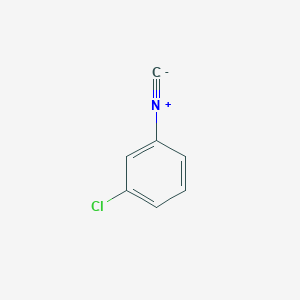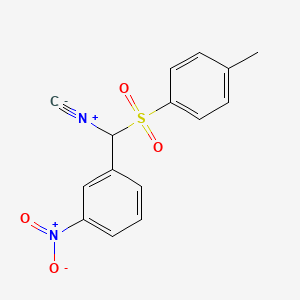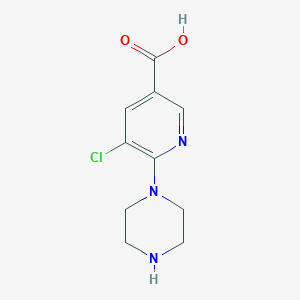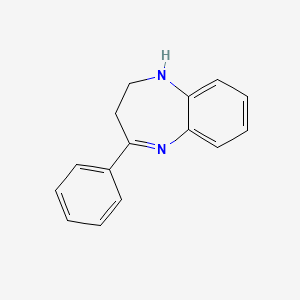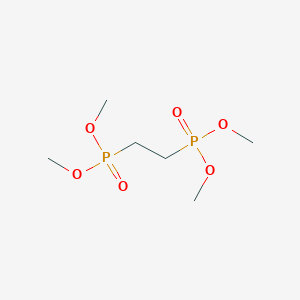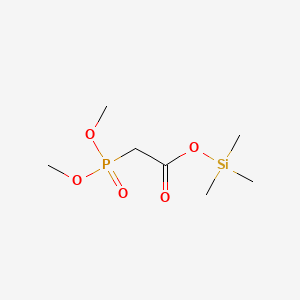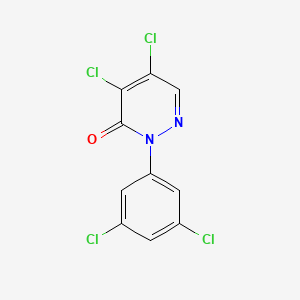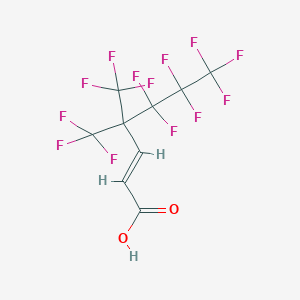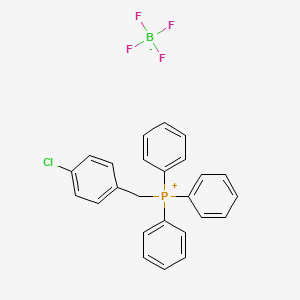
4-Chlorobenzyl triphenylphosphonium tetrafluoroborate
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Chlorobenzyl triphenylphosphonium tetrafluoroborate consists of a central phosphonium ion (P+) bonded to three phenyl groups and a chlorobenzyl group. The tetrafluoroborate anion (BF4-) balances the charge. The compound’s structure is crucial for understanding its properties and reactivity .
Physical And Chemical Properties Analysis
Scientific Research Applications
Catalyst and Superacid Applications
"4-Chlorobenzyl triphenylphosphonium tetrafluoroborate" and its related compounds have found significant applications as catalysts and superacids. These applications are vital for the preparation of highly active organometallic compounds. The compound's ability to form microporous polymer networks, when polymerized, showcases its utility in creating materials that combine the benefits of weakly coordinating anions (WCAs) with those of microporous polymer networks. Such materials can be assumed to allow the mobility and full accessibility of countercations, akin to the extra-framework cations in inorganic zeolites, enhancing their catalytic and superacid properties (Fischer, Schmidt, Strauch, & Thomas, 2013).
Weakly Coordinating Cations
The compound's derivatives have been evaluated as weakly coordinating cations (WCCs), a class crucial for dissociating enthalpies of chloride complexes and facilitating reactions such as nucleophilic aromatic substitution. This evaluation extends to understanding their role in ionic interactions, which is fundamental for developing new catalytic processes and enhancing the efficiency of existing ones (Dempsey & Kass, 2022).
Hydrophosphonation of Olefins
The radical-mediated addition of triphenylphosphonium tetrafluoroborate to olefins, known as hydrophosphonation, demonstrates the compound's role in organic synthesis. This process, effective under both standard radical initiators and photochemical conditions, highlights the potential of phosphonium salts as Z-selective Wittig olefination reagents, offering a method for the functionalization of olefins with high selectivity and efficiency (Daeffler & Grubbs, 2011).
Epoxide-Initiated Cation-Olefin Polycyclizations
Utilizing tetraphenylphosphonium tetrafluoroborate in specific solvents has proven effective in promoting epoxide-initiated cation-olefin polycyclization reactions. This application underscores the compound's versatility in organic synthesis, providing a pathway to complex molecular architectures with broad functional group tolerance. Such advancements are crucial for synthesizing new materials and molecules with potential pharmaceutical applications (Tian, Xu, Zhang, & Qu, 2016).
Corrosion Inhibition
Research has also explored the efficacy of derivatives of "4-Chlorobenzyl triphenylphosphonium tetrafluoroborate" as corrosion inhibitors. These studies are critical for industrial applications, where the prevention of metal corrosion can significantly impact operational efficiency and safety. The compound's derivatives have shown promise as inhibitors, providing a foundation for the development of more effective and environmentally friendly corrosion protection methods (Gupta, Verma, Salghi, Lgaz, Mukherjee, & Quraishi, 2017).
properties
IUPAC Name |
(4-chlorophenyl)methyl-triphenylphosphanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClP.BF4/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;2-1(3,4)5/h1-19H,20H2;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQWDDJLXWWBDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BClF4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370034 | |
| Record name | 4-Chlorobenzyl triphenylphosphonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzyl triphenylphosphonium tetrafluoroborate | |
CAS RN |
97559-21-2 | |
| Record name | 4-Chlorobenzyl triphenylphosphonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



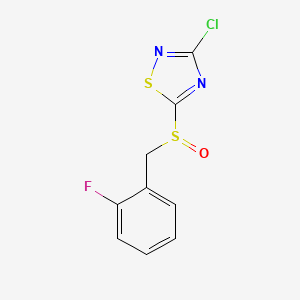
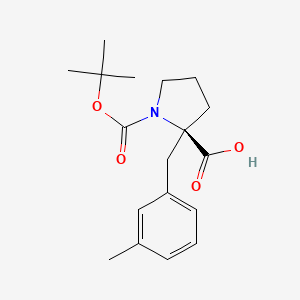
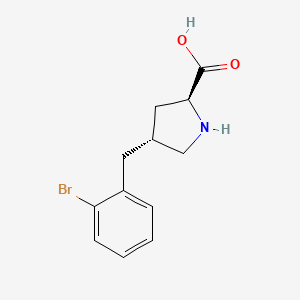
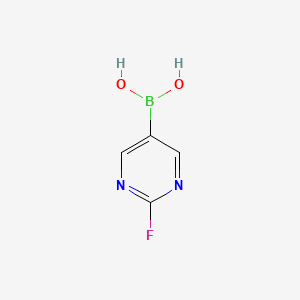
![7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1607721.png)
